4-N-Fmoc-amino-cyclohexanone
Description
Significance of Conformationally Constrained Amino Acids in Peptide and Medicinal Chemistry Research
Peptides, which are chains of amino acids, play crucial roles in numerous biological processes. However, their therapeutic potential is often limited by their flexibility, which can lead to poor receptor selectivity and susceptibility to enzymatic degradation. nih.gov Conformationally constrained amino acids, by restricting the peptide backbone's rotational freedom, help to lock the peptide into a specific three-dimensional shape. researchgate.netmdpi.com This pre-organization can enhance binding affinity and selectivity for a particular biological target, leading to more potent and specific therapeutic effects. researchgate.netingentaconnect.com The introduction of such constraints is a powerful strategy in drug design, aiding in the determination of the three-dimensional pharmacophore and providing new insights into receptor systems. researchgate.netingentaconnect.com
The use of unnatural amino acids, including those with cyclic structures, is a key strategy in the development of peptidomimetics—molecules that mimic the structure and function of peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. nih.govupc.edu By incorporating these constrained residues, researchers can design molecules that are more resistant to proteolytic enzymes, a major hurdle in the development of peptide-based drugs. nih.gov
Overview of Fmoc Protecting Group Chemistry in Organic Synthesis
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile amine protecting group widely used in organic synthesis, especially in solid-phase peptide synthesis (SPPS). wikipedia.orgontosight.ai Introduced by Carpino in 1972, the Fmoc group is prized for its stability towards acids and its selective removal under mild basic conditions, typically with a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.orgtotal-synthesis.com
This orthogonality to acid-labile protecting groups, such as the tert-butyloxycarbonyl (Boc) group, is a significant advantage in complex multi-step syntheses. total-synthesis.com In SPPS, the peptide chain is assembled step-by-step on a solid resin support. lgcstandards.com The Fmoc group temporarily protects the N-terminus of the growing peptide chain, preventing unwanted side reactions during the coupling of the next amino acid. lgcstandards.com After each coupling step, the Fmoc group is removed to allow the next Fmoc-protected amino acid to be added. lgcstandards.com The fluorenyl group's strong UV absorbance allows for the convenient monitoring of the deprotection step, which is beneficial for automated peptide synthesis.
The Fmoc group can be introduced onto an amine using reagents like 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.orgontosight.ai
Classification and Nomenclature of Fmoc-Protected Aminocyclohexane Scaffolds in Academic Literature
The nomenclature of Fmoc-protected aminocyclohexane scaffolds generally follows standard chemical naming conventions, specifying the position of the Fmoc-amino group and other substituents on the cyclohexane (B81311) ring. The stereochemistry (cis or trans) of the substituents is a critical aspect of their nomenclature and structure.
1-(Fmoc-amino)cyclohexanecarboxylic acid, also known as Fmoc-homocycloleucine, is a derivative where the amino and carboxyl groups are attached to the same carbon atom of the cyclohexane ring. scbt.comchemicalbook.com This compound is utilized as a building block in peptide synthesis and is considered an important raw material and intermediate in the pharmaceutical and agrochemical industries. chemicalbook.comfishersci.ca
Table 1: Properties of 1-(Fmoc-amino)cyclohexanecarboxylic Acid
| Property | Value |
| CAS Number | 162648-54-6 scbt.com |
| Molecular Formula | C22H23NO4 scbt.com |
| Molecular Weight | 365.42 g/mol scbt.com |
| Appearance | White Powder thermofisher.com |
| Solubility | Insoluble in water chemicalbook.comfishersci.ca |
This derivative features a methylene (B1212753) bridge between the amino group and the cyclohexane ring, with the aminomethyl and carboxylic acid groups in a trans configuration relative to each other. sigmaaldrich.comcymitquimica.com This compound, also known as Fmoc-tranexamic acid, is used in the synthesis of arylaminoethyl amides as noncovalent inhibitors of cathepsin S. ottokemi.com It also serves as a linker in solid-phase peptide synthesis for constructing biologically active conjugates, including antibody-drug conjugates. iris-biotech.de
The parent compound, trans-4-(aminomethyl)cyclohexanecarboxylic acid (tranexamic acid), is known for its anti-fibrinolytic properties. nih.gov
Table 2: Properties of trans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic Acid
| Property | Value |
| CAS Number | 167690-53-1 sigmaaldrich.com |
| Molecular Formula | C23H25NO4 sigmaaldrich.com |
| Molecular Weight | 379.45 g/mol sigmaaldrich.com |
| Appearance | White to almost white crystal or powder cymitquimica.com |
| Purity | ≥98% (HPLC) sigmaaldrich.comottokemi.com |
Fmoc-1-amino-4-oxo-cyclohexane carboxylic acid is a bifunctional building block containing a ketone group on the cyclohexane ring. chemimpex.comvulcanchem.com This ketone functionality provides a handle for further chemical modifications, making it a versatile tool in the synthesis of complex molecules and peptide libraries. chemimpex.comvulcanchem.com It is particularly valuable in the synthesis of cyclic peptides. chemimpex.com This compound is utilized in the development of protein degrader molecules. vulcanchem.com
Table 3: Properties of Fmoc-1-amino-4-oxo-cyclohexane carboxylic acid
| Property | Value |
| CAS Number | 285996-74-9 chemimpex.com |
| Molecular Formula | C22H21NO5 chemimpex.com |
| Molecular Weight | 379.41 g/mol chemimpex.com |
| Appearance | White to light beige crystalline powder vulcanchem.com |
| Melting Point | 144-166 °C chemimpex.com |
The subject of this article, 4-N-Fmoc-amino-cyclohexanone , is a related oxo-cyclohexane derivative. Its core structure is a cyclohexanone (B45756) ring with an Fmoc-protected amino group at the 4-position. calpaclab.com It serves as a building block in chemical synthesis, particularly in the construction of more complex molecules for research purposes, including as a protein degrader building block. calpaclab.com The synthesis of the related N-Boc-aminocyclohexanone often starts from 4-aminocyclohexanol, which is first protected with a Boc group and then oxidized to the ketone. google.com
Table 4: Properties of this compound
| Property | Value |
| CAS Number | 391248-11-6 calpaclab.com |
| Molecular Formula | C21H21NO3 calpaclab.com |
| Molecular Weight | 335.4 g/mol calpaclab.com |
| Purity | min 98% calpaclab.com |
| Product Family | Protein Degrader Building Blocks calpaclab.com |
Structure
3D Structure
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(4-oxocyclohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c23-15-11-9-14(10-12-15)22-21(24)25-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14,20H,9-13H2,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHGDSRIILPGMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374671 | |
| Record name | 4-N-Fmoc-amino-cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
391248-11-6 | |
| Record name | 4-N-Fmoc-amino-cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 391248-11-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Fmoc Protected Aminocyclohexane Derivatives
Strategies for the Stereoselective Synthesis of Cyclohexane-Based Amino Acid Scaffolds
The creation of specific stereoisomers of cyclohexane-based amino acids is a fundamental challenge in organic synthesis. Various strategies have been developed to control the stereochemical outcome of reactions, leading to the desired enantiomeric and diastereomeric forms of these compounds. These strategies can be broadly categorized into asymmetric synthesis, diastereoselective synthesis, and enantiomeric enrichment techniques.
Asymmetric Synthesis Approaches
Asymmetric synthesis aims to generate a chiral product from a prochiral substrate, yielding an excess of one enantiomer. This is often achieved through the use of chiral catalysts or chiral auxiliaries that influence the stereochemical course of a reaction.
The use of chiral catalysts is a powerful method for achieving high enantioselectivity in the synthesis of chiral molecules. rsc.org While specific applications for the direct synthesis of 4-N-Fmoc-amino-cyclohexanone are not extensively documented, general principles of asymmetric catalysis can be applied. For instance, the asymmetric fluorination of α-substituted cyclohexanones has been achieved through a dual-catalysis system, combining chiral anion phase-transfer catalysis and enamine catalysis. nih.gov This approach, which generates quaternary fluorine-containing stereocenters with high enantioselectivity, demonstrates the potential for chiral catalysts to control stereochemistry in cyclohexanone (B45756) systems. nih.gov
Another relevant catalytic approach involves the asymmetric synthesis of γ-amino ketones through umpolung reactions of imines catalyzed by cinchona alkaloid-derived phase-transfer catalysts. nih.gov This method allows for the highly diastereoselective and enantioselective formation of C-C bonds, producing chiral γ-amino ketones in high yields and enantiomeric excess. nih.gov Such strategies could potentially be adapted for the asymmetric synthesis of aminocyclohexanone derivatives.
Table 1: Examples of Chiral Catalysts in Asymmetric Synthesis
| Catalyst Type | Reaction | Substrate Class | Key Features |
| Chiral Phosphoric Acid | Asymmetric Fluorination | α-Branched Cyclohexanones | Dual catalysis with an organocatalyst, high enantioselectivity. nih.gov |
| Cinchona Alkaloid Derivative | Imine Umpolung Reaction | Imines and Enones | High diastereoselectivity and enantioselectivity for γ-amino ketones. nih.gov |
| Primary Amine Catalysts | Various | Carbonyl Compounds | Derived from natural amino acids, versatile for a wide range of reactions. rsc.org |
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and often recovered for reuse. wikipedia.org This strategy is widely used in the asymmetric synthesis of biologically active compounds. nih.gov
Oxazolidinones, popularized by David Evans, are a well-known class of chiral auxiliaries that have been successfully employed in asymmetric alkylation reactions to synthesize a variety of natural products. rsc.org In a typical application, a carboxylic acid is converted to an imide with the chiral oxazolidinone. The stereogenic centers on the auxiliary then direct the enolate alkylation, leading to a product with high diastereoselectivity. Subsequent removal of the auxiliary reveals the chiral carboxylic acid derivative.
Pseudoephedrine is another effective chiral auxiliary. When reacted with a carboxylic acid, it forms an amide. Deprotonation and subsequent reaction with an electrophile occur with high diastereoselectivity, directed by the stereocenters of the pseudoephedrine moiety. wikipedia.org
Table 2: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Reaction | Product Type | Reference |
| Oxazolidinones (Evans) | Asymmetric Alkylation, Aldol (B89426) Reactions | Chiral Carboxylic Acids, Alcohols | rsc.org |
| Pseudoephedrine | Asymmetric Alkylation | Chiral Carboxylic Acids | wikipedia.org |
| Camphorsultam | Various Asymmetric Transformations | Diverse Chiral Products | wikipedia.org |
Diastereoselective Synthesis Routes
Diastereoselective synthesis focuses on controlling the formation of diastereomers. This is often achieved by utilizing the existing stereochemistry within a molecule to influence the creation of new stereocenters.
The Strecker synthesis is a classic method for preparing α-amino acids from aldehydes or ketones. mdpi.com The reaction involves the treatment of a carbonyl compound with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile. When applied to cyclic ketones, this method can be used to generate cyclic α-amino acids.
In a diastereoselective variant of the Strecker reaction, a chiral amine can be used instead of ammonia. This chiral amine condenses with the ketone to form a chiral imine, which then undergoes nucleophilic attack by cyanide. The stereochemistry of the chiral amine directs the approach of the cyanide ion, leading to the preferential formation of one diastereomer of the α-aminonitrile. Subsequent hydrolysis and removal of the chiral auxiliary yield the enantiomerically enriched α-amino acid. mdpi.com
For the synthesis of cyclic quaternary α-amino acids, the Strecker reaction on a cyclic ketone is a key strategy. The diastereoselectivity of the cyanide addition to the chiral imine intermediate is crucial for establishing the desired stereochemistry at the α-carbon.
Enantiomeric Enrichment Techniques
Enantiomeric enrichment refers to any process that increases the proportion of one enantiomer in a mixture. This is often necessary when a synthesis produces a racemic or nearly racemic mixture of a chiral compound.
A common method for the enantiomeric enrichment of Fmoc-protected amino acids is chiral high-performance liquid chromatography (HPLC). phenomenex.comphenomenex.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be particularly effective for the separation of a wide range of N-Fmoc α-amino acids. phenomenex.comnih.gov
By optimizing the mobile phase composition, baseline resolution of the enantiomers can often be achieved. phenomenex.com This allows for the analytical determination of enantiomeric purity and can also be applied on a preparative scale to isolate enantiomerically pure compounds.
Table 3: Chiral Stationary Phases for Fmoc-Amino Acid Separation
| Chiral Stationary Phase | Separation Principle | Applicable to | Reference |
| Polysaccharide-based (e.g., Lux Cellulose series) | Chiral recognition based on hydrogen bonding, dipole-dipole interactions, and inclusion complexation. | Wide range of N-Fmoc α-amino acids. | phenomenex.comnih.gov |
| Quinine-based zwitterionic and anion-exchanger | Ion exchange and chiral recognition. | Nα-Fmoc proteinogenic amino acids. | nih.gov |
Integration of Fmoc Protection in Cyclohexane (B81311) Derivative Synthesis
The incorporation of the Fmoc group onto the amino functionality of a cyclohexane ring is a critical step in the synthesis of various derivatives. This protection strategy is fundamental for preventing unwanted side reactions of the amine group during subsequent chemical transformations.
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized protecting group for amines, particularly the α-amino group of amino acids in solid-phase peptide synthesis (SPPS). iris-biotech.decreative-peptides.comaltabioscience.com Its popularity is due to its robustness under various reaction conditions and its facile cleavage under mild basic conditions, which avoids the harsh acidic treatments required for other protecting groups like tert-butoxycarbonyl (Boc). creative-peptides.comthermofisher.com This feature is particularly advantageous in the synthesis of sensitive peptides or molecules containing acid-labile functionalities. peptide.combiosynth.com The Fmoc group is introduced by reacting the amino group with Fmoc-chloride or Fmoc-succinimidyl carbonate (Fmoc-OSu). beilstein-journals.orgacs.org The presence of the bulky, UV-active fluorenyl group also facilitates the monitoring of reaction progress during automated synthesis. altabioscience.com
The key to the utility of the Fmoc group lies in its susceptibility to cleavage by bases. acs.org The deprotection mechanism proceeds via a β-elimination pathway. A base abstracts the acidic proton on the fluorenyl ring's C9 position, leading to the formation of a dibenzofulvene intermediate and the release of the free amine. nih.gov
Piperidine (B6355638) is the most commonly used base for Fmoc removal, typically in a 20% solution in a polar aprotic solvent like dimethylformamide (DMF). nih.govspringernature.com The secondary amine not only acts as the base for the initial proton abstraction but also serves to trap the reactive dibenzofulvene byproduct, preventing its polymerization or reaction with the newly liberated amine. nih.govscielo.org.mx
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can also be employed for Fmoc deprotection, often leading to faster and more efficient removal. nih.govpeptide.com It is particularly useful for sterically hindered systems or when incomplete deprotection is an issue. nih.gov However, since DBU is non-nucleophilic, it does not scavenge the dibenzofulvene byproduct, which can sometimes lead to side reactions. nih.govpeptide.com Therefore, a small amount of a nucleophilic scavenger, like piperidine, is sometimes added when using DBU. peptide.compeptide.com The choice between piperidine and DBU often depends on the specific substrate and the potential for side reactions, such as aspartimide formation, which can be catalyzed by DBU. peptide.com
Table 1: Comparison of Common Bases for Fmoc Deprotection
| Base | Typical Concentration | Advantages | Disadvantages |
|---|
A cornerstone of modern chemical synthesis is the concept of orthogonality, where different protecting groups can be selectively removed in the presence of others by using distinct chemical conditions. iris-biotech.debiosynth.com In the context of Fmoc-based synthesis, this allows for the differential protection of various functional groups within a molecule, enabling complex, multi-step transformations.
The most common orthogonal strategy pairs the base-labile Fmoc group for N-terminal protection with acid-labile side-chain protecting groups. iris-biotech.debiosynth.com For instance, tert-butyl (tBu)-based ethers, esters, and carbamates are frequently used to protect hydroxyl, carboxyl, and amino groups on amino acid side chains, respectively. iris-biotech.depeptide.com These tBu-based groups are stable to the basic conditions used for Fmoc removal but are readily cleaved by strong acids like trifluoroacetic acid (TFA), typically at the end of the synthesis. iris-biotech.depeptide.com
This Fmoc/tBu strategy provides a robust and versatile platform for the synthesis of complex peptides and other molecules. peptide.com The orthogonality ensures that the side-chain protecting groups remain intact throughout the iterative cycles of Fmoc deprotection and coupling, allowing for the precise and controlled assembly of the target molecule. nih.gov Other orthogonal protecting group combinations exist, such as those removable by hydrogenolysis or other specific chemical triggers, further expanding the synthetic chemist's toolbox. acs.orgnih.gov
Table 2: Examples of Orthogonal Protecting Groups in Fmoc Synthesis
| N-Terminal Protection | Side-Chain Protection | Deprotection Condition for Side-Chain Group |
|---|---|---|
| Fmoc (Base-labile) | tBu (tert-butyl) | Strong Acid (e.g., TFA) iris-biotech.de |
| Fmoc (Base-labile) | Trt (Trityl) | Mild Acid peptide.com |
| Fmoc (Base-labile) | Boc (tert-butoxycarbonyl) | Strong Acid (e.g., TFA) acs.org |
| Fmoc (Base-labile) | Cbz (Carboxybenzyl) | Hydrogenolysis biosynth.com |
Fluorenylmethyloxycarbonyl (Fmoc) as an N-Terminal Protecting Group
Advanced Synthetic Transformations for Functionalization
Beyond the fundamental protection and deprotection steps, the Fmoc-protected aminocyclohexanone scaffold can be subjected to a variety of advanced synthetic transformations to introduce further chemical diversity and complexity.
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base. wikipedia.org A variation of this, the cross-Claisen condensation, involves two different ester partners. wikipedia.orguwindsor.ca
A notable application in the context of Fmoc-protected amino acids is their use in cross-Claisen condensations to synthesize heterocyclic γ-amino acids. ibmmpeptide.com In a reported methodology, N-Fmoc-amino acids are condensed with a sterically hindered ester, such as 1,1-dimethylallyl acetate. ibmmpeptide.comresearchgate.net This reaction yields N-Fmoc-β-keto ester intermediates, which can then be further manipulated. ibmmpeptide.comresearchgate.net Careful control of reaction temperature and time is crucial to prevent the premature deprotection of the Fmoc group under the basic reaction conditions. researchgate.net These β-keto esters are versatile intermediates that can be used to construct various heterocyclic systems, such as 4-amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), which are valuable as mimics of protein secondary structures. ibmmpeptide.com This synthetic route provides a flexible method for introducing a wide range of side chains onto the resulting γ-amino acid scaffold. ibmmpeptide.com
Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. mdpi.com This approach offers high atom economy and efficiency in generating molecular diversity. mdpi.com
The Ugi reaction is a prominent example of an MCR. researchgate.net A variation, the Ugi 5-center-4-component reaction (U-5C-4CR), utilizes an α-amino acid as one of the components. mdpi.comfrontiersin.org The amino and carboxylic acid functionalities of the amino acid participate in the reaction, leading to the formation of α,α'-imino dicarboxylic acid derivatives. frontiersin.org This reaction has been employed to generate diverse libraries of polycyclic and spiro compounds. frontiersin.orgnih.gov The use of Fmoc-protected amino acid derivatives in such MCRs allows for the generation of complex, peptide-like scaffolds with a high degree of structural and functional diversity. nih.gov The resulting products can be further elaborated after the selective removal of the Fmoc group, providing access to a wide array of novel chemical entities.
Cross-Coupling Reactions (e.g., Negishi Cross-Couplings) in Unnatural Amino Acid Synthesis
The Negishi cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds, and it has been effectively utilized in the synthesis of unnatural amino acids. rsc.orgworktribe.com This reaction typically involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. researchgate.net Its significance in amino acid synthesis lies in its ability to introduce a wide variety of substituents, including aromatic and heteroaromatic moieties, onto an amino acid scaffold. rsc.orgrsc.org
A key advantage of the Negishi coupling is its compatibility with common protecting groups used in peptide synthesis, such as the fluorenylmethoxycarbonyl (Fmoc) group. rsc.org This allows for the synthesis of novel Fmoc-protected amino acid derivatives that can be directly incorporated into peptide sequences using solid-phase peptide synthesis (SPPS). rsc.org For instance, researchers have successfully performed Negishi cross-couplings using organozinc reagents derived from α-amino acids with various aryl bromides and iodides. rsc.orgbath.ac.uk The methodology has proven effective for creating complex derivatives, including those containing heteroaromatic systems like quinoline (B57606) and pyrimidine. rsc.org
The general applicability of this method provides an expedient route to novel amino acid structures that are otherwise difficult to access. rsc.orgworktribe.com Advances in catalyst and ligand development have expanded the substrate scope and improved product yields, making it a highly valuable reaction for creating diverse chemical libraries for drug discovery. rsc.org
| Coupling Partner 1 (Organozinc) | Coupling Partner 2 (Halide) | Catalyst System (Typical) | Product Type | Ref |
| Fmoc-protected amino acid-derived organozinc iodide | Aryl bromide or iodide | Pd(OAc)₂ or Pd₂(dba)₃ with P(o-Tol)₃ | Fmoc-protected unnatural aryl or heteroaryl amino acid | rsc.orgbath.ac.uk |
| Iodo-serine derivative with zinc | Iodoaniline | Palladium-based | Biphenyl-linked amino acid derivative | rsc.org |
| Alkyl zinc reagent | Iodosubstituted bi-aryl | Palladium-based | Biphenyl-linked amino acid | rsc.org |
Cyclization Reactions utilizing Fmoc-Protected Intermediates
Fmoc-protected intermediates are central to various cyclization strategies, particularly in the synthesis of cyclic peptides and related macrocycles. The base-lability of the Fmoc group is a critical feature that is often exploited in these reactions. However, this reactivity can also lead to unintended side reactions. nih.goviris-biotech.de
One of the most common cyclization side reactions in Fmoc-based SPPS is the formation of diketopiperazines (DKPs). iris-biotech.de This occurs when the N-terminal Fmoc group of a dipeptide attached to a resin is removed, exposing a free amine. This amine can then nucleophilically attack the ester linkage to the resin, leading to cyclization and cleavage of the dipeptide from the solid support. iris-biotech.de This is particularly prevalent with C-terminal proline residues. iris-biotech.de
Conversely, controlled cyclization is a deliberate and powerful strategy. In the synthesis of head-to-tail cyclic peptides, a linear precursor is often assembled on a solid support using Fmoc-SPPS. researchgate.net After the linear sequence is complete, the N-terminal Fmoc group is removed, and the resulting free amine is induced to react with the C-terminal carboxylic acid (which is often activated) to form the macrocycle. nih.gov Various strategies exist to facilitate this, including on-resin cyclization prior to cleavage from the support or solution-phase cyclization after cleavage. researchgate.netnih.gov Unwanted cyclization can also occur during synthetic routes to linear precursors, as seen in the synthesis of an Fmoc-protected PNA backbone where an unstable intermediate rapidly cyclizes, necessitating a protecting group strategy to suppress this side reaction. nih.gov
| Reaction Type | Fmoc-Intermediate Role | Conditions | Outcome | Ref |
| Diketopiperazine (DKP) Formation | Deprotected N-terminal amine of a resin-bound dipeptide acts as an internal nucleophile. | Basic conditions for Fmoc removal (e.g., piperidine). | Unwanted cleavage of a cyclic dipeptide from the resin. | iris-biotech.de |
| Macrocyclization (Peptides) | Deprotected N-terminal amine of a linear peptide is the nucleophile for ring closure. | Coupling reagents (e.g., BOP/HOBt/DIEA) to activate the C-terminus. | Desired head-to-tail cyclic peptide. | researchgate.netnih.gov |
| Aspartimide Formation | Nucleophilic attack from the peptide backbone nitrogen on the Asp side-chain ester. | Basic (Fmoc deprotection) or acidic (cleavage) conditions. | Formation of a cyclic imide, leading to side products. | nih.gov |
| Undesired Intramolecular Cyclization | An unstable amine intermediate cyclizes after a protecting group swap. | Generation of a free base in the presence of Fmoc-OSu. | Formation of a water-soluble piperazinone side product. | nih.gov |
Scalable Synthetic Routes and Industrial Applications of Synthesis
The transition from laboratory-scale synthesis to large-scale industrial production of Fmoc-protected compounds like this compound is driven by their application in pharmaceutical development. nih.govchemimpex.com Scalable, cost-effective, and robust synthetic routes are essential for meeting the demands of therapeutic peptide manufacturing, where multi-ton quantities of Fmoc-amino acid building blocks are required. nih.govnih.gov
Significant efforts have been directed toward developing scalable syntheses for key Fmoc-protected intermediates. For example, a scalable route for an Fmoc-protected peptide nucleic acid (PNA) backbone was developed, starting with 50 grams of starting material to yield 31 grams of the final product, emphasizing the importance of facile purification of intermediates. nih.gov In another instance, the synthesis of bis-amino acid intermediates was scaled up to the tens of kilograms range, coupled with an efficient, one-pot process to install the Fmoc group without the need for chromatography. nih.govacs.org This highlights a key goal in industrial synthesis: minimizing complex purification steps and maximizing efficiency.
The primary industrial application for these compounds is their use as monomers in SPPS for the production of peptide-based active pharmaceutical ingredients (APIs). nih.gov The high quality and purity of these Fmoc-amino acid derivatives are critical, as impurities can lead to the formation of undesired by-products during the synthesis of long peptides. nih.gov The industrialization of Fmoc-amino acid production has led to the wide availability of high-purity (>99%) standard building blocks at a reduced cost due to economies of scale. nih.gov Beyond pharmaceuticals, these derivatives are also used in bioconjugation, materials science, and as reagents in organic chemistry research. chemimpex.com An important consideration in industrial settings is process safety; for instance, Fmoc-protected amino acid dusts have been found to be combustible and pose a potential explosion hazard, requiring specific handling protocols. researchgate.net
| Synthesis Scale | Key Features | Application | Ref |
| Multi-gram (31 g) | Cost-effective reagents, facile purification of intermediates. | Synthesis of Fmoc-protected PNA backbone. | nih.gov |
| Multi-kilogram | Scaled-up synthesis of ketone intermediates, one-pot Fmoc protection, no chromatography. | Automated assembly of highly functionalized spiroligomers. | nih.govacs.org |
| Industrial (Multi-ton) | High-purity (>99%) building blocks, cost-reduction through economies of scale. | Manufacturing of therapeutic peptides via Fmoc-SPPS. | nih.gov |
Applications in Peptide Chemistry and Peptidomimetics Research
Role as Building Blocks in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. nih.gov It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. nih.govaltabioscience.com This method simplifies the purification process, as excess reagents and by-products can be removed by simple washing and filtration steps. nih.gov 4-N-Fmoc-amino-cyclohexanone is utilized as a non-proteinogenic amino acid building block within this framework to introduce specific structural constraints and functional handles into the peptide sequence.
The most prevalent method in modern SPPS is the Fmoc/tBu strategy, which is favored for its milder reaction conditions compared to older Boc-based methods. altabioscience.comnih.gov This strategy is based on an orthogonal protection scheme, where two different types of protecting groups are removed by distinct chemical mechanisms. csic.es
Nα-Fmoc Protection : The α-amino group of the incoming amino acid is temporarily protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. altabioscience.comchempep.com This group is stable to acidic conditions but is readily removed by treatment with a weak base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). csic.esresearchgate.net
Side-Chain tBu Protection : The reactive side chains of the amino acids are protected by acid-labile groups, such as the tert-butyl (tBu) group. csic.es These groups are stable throughout the cycles of Fmoc deprotection and coupling but are removed in the final step by treatment with a strong acid, most commonly trifluoroacetic acid (TFA). nih.govcsic.es
The incorporation of this compound follows this standard cycle. The Fmoc group on the cyclohexane (B81311) derivative is removed with piperidine, and its free amino group is then coupled to the activated carboxyl group of the next Fmoc-protected amino acid in the sequence. The use of standard coupling reagents such as HBTU or HATU facilitates this process. chempep.com
| Step | Procedure | Reagents | Purpose |
|---|---|---|---|
| 1. Deprotection | Removal of the temporary Nα-Fmoc protecting group from the resin-bound peptide. | 20% Piperidine in DMF | To expose a free amino group for the next coupling reaction. researchgate.net |
| 2. Washing | Washing the resin to remove excess deprotection reagent and the cleaved Fmoc by-product. | DMF | To purify the resin-bound peptide intermediate. nih.gov |
| 3. Coupling (Acylation) | Activation of the incoming Fmoc-amino acid's carboxyl group and its reaction with the free amino group on the resin. | Fmoc-amino acid, Coupling agent (e.g., HBTU, HATU), Base (e.g., DIPEA) | To form a new peptide bond and elongate the peptide chain. chempep.com |
| 4. Washing | Washing the resin to remove excess reagents and by-products from the coupling step. | DMF | To purify the newly elongated peptide on the resin. nih.gov |
| 5. Final Cleavage | Treatment with strong acid to cleave the completed peptide from the resin and remove all side-chain protecting groups simultaneously. | TFA, Scavengers (e.g., TIS, Water) | To release the final, unprotected peptide into solution. csic.es |
The structure of this compound is particularly advantageous for creating non-linear peptide architectures. Constraints imposed by cyclization or branching can enhance the stability of 3D structures like α-helices and increase resistance to enzymatic degradation. peptide.co.jp
Cyclic Peptides : The ketone functional group on the cyclohexane ring serves as a unique chemical handle for macrocyclization. rsc.org For instance, the peptide can be synthesized on the solid support, and then the ketone can be reacted with a nucleophilic side chain from another amino acid in the sequence (e.g., the amino group of lysine or ornithine) to form an imine, which can be subsequently reduced to a stable amine linkage, thus creating a head-to-side-chain or side-chain-to-side-chain cyclized peptide.
Branched Peptides : The ketone can also be used as an orthogonal attachment point to grow a second, distinct peptide chain. peptide.co.jp After the primary sequence is synthesized, the ketone can be converted into an amino group via reductive amination. This new amino group can then serve as an initiation point for the synthesis of a branched peptide chain, creating a Y-shaped or more complex structure.
The ketone moiety of this compound provides a versatile platform for post-synthetic side-chain modification. This allows for the introduction of various functionalities that are not typically found in natural amino acids. nih.govresearchgate.net The reactivity of the ketone is orthogonal to the standard amide bond formation chemistry of SPPS, meaning it does not interfere with peptide elongation. After the full peptide has been assembled, the ketone can be targeted with specific reagents to introduce desired modifications. nih.gov
| Reaction Type | Reagent | Resulting Modification | Potential Application |
|---|---|---|---|
| Reductive Amination | Amine (R-NH2), NaBH3CN | Secondary amine linkage | Attachment of labels, drugs, or creating branched peptides. |
| Oxime Ligation | Hydroxylamine (R-ONH2) | Stable oxime bond | Bioconjugation, linking to other molecules or surfaces. |
| Hydrazone Ligation | Hydrazine (R-NHNH2) | Stable hydrazone bond | Bioconjugation, creating dynamic covalent structures. |
| Wittig Reaction | Phosphorus ylide | Alkene group | Introducing hydrocarbon linkers for stapled peptides. |
The incorporation of specialized amino acids can introduce challenges into the SPPS process. Difficulties often arise from sequence-dependent factors that lead to incomplete reactions. researchgate.net
Hydrophobic Peptides : Sequences rich in hydrophobic amino acids, such as valine, leucine, and phenylalanine, have a tendency to aggregate on the solid support. nih.gov The cyclohexane ring of this compound is hydrophobic and can contribute to this issue. This aggregation can cause the resin to shrink and can physically block reagents from accessing the reactive sites, leading to poor solvation and incomplete deprotection and coupling steps. nih.gov This results in the formation of truncated or deletion sequences, which complicates the purification of the final product. nih.gov
N-Methylated Peptides : While this compound is not an N-methylated amino acid, the challenges encountered in synthesizing N-methylated peptides are relevant due to steric hindrance. N-methylation of the peptide backbone, a modification used to enhance metabolic stability and cell permeability, is known to significantly slow down coupling reactions due to the increased steric bulk around the nitrogen atom. researchgate.netnih.gov Similarly, the bulky cyclohexane ring can sterically hinder the approach of the incoming activated amino acid, potentially requiring longer coupling times or more potent coupling reagents like HATU or PyAOP to achieve complete reaction. chempep.comresearchgate.net
Design and Synthesis of Peptidomimetics
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties. nih.govfrontiersin.org Natural peptides often suffer from poor metabolic stability due to cleavage by proteases and have limited bioavailability. frontiersin.org Peptidomimetic design aims to overcome these limitations by introducing non-natural structural elements, such as backbone modifications or conformationally constrained amino acids. nih.govupc.edu
| Property | Natural Peptides | Peptidomimetics |
|---|---|---|
| Proteolytic Stability | Low (susceptible to proteases) | High (modified backbone resists cleavage) nih.gov |
| Bioavailability | Generally low | Can be significantly improved |
| Conformational Flexibility | High | Low (conformationally constrained) nih.gov |
| Receptor Selectivity | Can be low due to flexibility | Often enhanced due to pre-organized binding conformation |
A major strategy in peptidomimetic design is to reduce the conformational flexibility of a peptide by incorporating rigid structural elements. nih.gov this compound is an example of a conformationally constrained amino acid. The rigid cyclohexane ring locks the backbone dihedral angles (phi, ψ) into a restricted range of values.
When incorporated into a peptide chain, this constraint forces the peptide to adopt a more defined three-dimensional structure. rsc.org This pre-organization can have several beneficial effects:
Enhanced Binding Affinity : By locking the peptide into its bioactive conformation (the shape it adopts when binding to its biological target), the entropic penalty of binding is reduced, often leading to a significant increase in binding affinity.
Improved Selectivity : A more rigid peptide is less likely to bind to off-target receptors, leading to improved selectivity and potentially fewer side effects.
Increased Proteolytic Stability : The introduction of non-natural, bulky structures like a cyclohexane ring near the peptide backbone can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in biological systems.
The ability to induce specific secondary structures, such as β-turns or to stabilize helical folds, makes conformationally constrained amino acids like this compound powerful tools in the rational design of new therapeutic peptides and probes for studying protein-protein interactions. nih.gov
Development of Spiroligomers utilizing Fmoc-Bis-Amino Acid Building Blocks
Spiroligomers are unique fused-ring, spiro-ladder structures constructed from cyclic and stereochemically pure bis-amino acid building blocks. temple.eduresearchgate.net These building blocks are joined together through diketopiperazine (DKP) rings, and the formation of these spirocyclic DKPs imparts significant rigidity to the molecular backbone by eliminating single-bond rotation. temple.eduresearchgate.net The precise three-dimensional structure and the arrangement of functional groups are determined by the sequence and stereochemistry of the constituent building blocks. temple.eduresearchgate.net
A key advancement in the synthesis of these complex molecules has been the application of fluorenylmethoxycarbonyl (Fmoc) protection for the bis-amino acid precursors. acs.orgnih.gov This strategy enables the use of solid-phase Fmoc/tBu chemistry, facilitating the automated and diverse synthesis of spiroligomers. temple.eduacs.orgnih.gov The Fmoc group, being base-labile, is compatible with the solid-phase synthesis approach, where it is removed by a mild base like piperidine to allow for the stepwise addition of amino acid units. chempep.comthermofisher.comlifetein.com
The synthesis process involves several key stages. Initially, a large-scale synthesis of key ketone intermediates is performed. acs.org These are then converted into four optically pure bis-amino acids. temple.edu A critical step is the selective installation of the Fmoc group onto the proline nitrogen. temple.eduacs.org This is achieved through a temporary Cu(II) complexation strategy, which blocks the primary amino group, allowing the Fmoc group to be attached specifically to the secondary amine. temple.eduacs.org Once the Fmoc-protected bis-amino acid building blocks are prepared, they can be used in a semiautomated microwave peptide synthesizer to assemble spiroligomer tetramers. acs.orgnih.gov The structures of these resulting spiroligomers are then confirmed using techniques like two-dimensional nuclear magnetic resonance (NMR) spectroscopy. acs.orgnih.gov
This Fmoc-based methodology allows for the creation of stereochemically and functionally diverse spiroligomers, which have potential applications as catalysts, templates for supramolecular complexes, and inhibitors of protein-protein interactions. temple.eduresearchgate.netacs.org
| Building Block Component | Role in Spiroligomer Synthesis | Reference |
|---|---|---|
| Fmoc-Protected Bis-Amino Acids | Core monomeric units for solid-phase assembly of spiroligomers. | acs.orgnih.gov |
| Diketopiperazine (DKP) Rings | Form the linkages between bis-amino acid units, enforcing backbone rigidity. | temple.eduresearchgate.net |
| Cu(II) Complex | Used as a temporary protecting group for the primary amine during Fmoc installation. | acs.org |
| Piperidine | Base used for the removal of the Fmoc protecting group during solid-phase synthesis. | chempep.com |
Linker Applications in Bioconjugation and Drug Delivery
In the fields of bioconjugation and drug delivery, a linker is a chemical moiety that connects two or more molecules, such as a biologically active compound to a carrier molecule. frontiersin.org The design of the linker is a critical aspect of creating effective bioconjugates, as it significantly influences properties like stability, solubility, and the mechanism of payload release. nih.govmdpi.com An ideal linker should be stable in systemic circulation to prevent premature release of the active molecule, but also be capable of releasing its payload efficiently at the target site in response to specific physiological triggers. frontiersin.orgmdpi.com
Antibody-Drug Conjugates (ADCs) featuring Fmoc-Aminocyclohexane Linkers
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the high specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug. frontiersin.orgnih.govnih.gov The antibody directs the ADC to a specific antigen on the surface of target cells, typically cancer cells. nih.gov The three core components of an ADC are the antibody, the cytotoxic payload, and the chemical linker that connects them. nih.gov
The chemical structure of the linker is crucial for its stability. The inclusion of a cyclohexane ring within the linker structure can provide steric hindrance, which helps to protect the linker from premature hydrolysis or degradation in the bloodstream. nih.gov A notable example is the non-cleavable MCC (maleimidomethyl cyclohexane-1-carboxylate) linker, which is utilized in the FDA-approved ADC, ado-trastuzumab emtansine (T-DM1). nih.gov The cyclohexane component in this linker enhances its stability. nih.gov
While specific research detailing "Fmoc-Aminocyclohexane" linkers in clinically approved ADCs is not widespread, the principles of ADC linker design suggest their potential utility. The Fmoc group is fundamental in solid-phase peptide synthesis, a technique used to create peptide-based linkers. nih.gov Peptide linkers, such as the valine-citrulline (Val-Cit) linker, are a common type of cleavable linker that is susceptible to cleavage by cathepsin B inside tumor cells. nih.gov The incorporation of an aminocyclohexane moiety into such a linker could confer enhanced stability due to steric bulk, potentially reducing premature drug release in circulation.
| Linker Type | Release Mechanism | Example | Reference |
|---|---|---|---|
| Cleavable (Enzyme-sensitive) | Proteolytic cleavage by enzymes (e.g., cathepsins) inside the target cell. | Valine-Citrulline (Val-Cit) | nih.gov |
| Cleavable (pH-sensitive) | Hydrolysis in the acidic environment of endosomes or lysosomes. | Hydrazone | mdpi.com |
| Non-cleavable | Release of payload upon complete lysosomal degradation of the antibody. | MCC (containing a cyclohexane ring) | nih.gov |
Supramolecular Chemistry and Self Assembly Research
Fmoc-Amino Acid Derivatives as Low Molecular Weight Gelators (LMWGs)
Derivatives of 9-fluorenylmethoxycarbonyl (Fmoc)-amino acids, including 4-N-Fmoc-amino-cyclohexanone, are prominent examples of Low Molecular Weight Gelators (LMWGs). nih.govnih.gov These small molecules, typically with a molecular weight of less than 3 kDa, can self-assemble in a solvent to create a three-dimensional network that immobilizes the solvent, resulting in the formation of a gel. nih.gov The unique properties of these molecules, such as their biocompatibility and the tunability of their structure, make them ideal candidates for applications in fields like tissue engineering and drug delivery. nih.govunibo.it The self-assembly is driven by a combination of non-covalent interactions, which allows for the formation of ordered structures from simple molecular building blocks. nih.govacs.org
Fmoc-amino acid derivatives demonstrate the ability to form both hydrogels (using water as the solvent) and organogels (using organic solvents). nih.gov The formation of these gels is a result of the molecule's amphiphilic nature, possessing both hydrophobic (the Fmoc group) and hydrophilic (the amino acid or cyclohexanone (B45756) moiety) parts. nih.gov This balance is crucial for achieving the self-assembled network necessary for gelation. nih.gov The process often involves dissolving the LMWG in a solvent, sometimes with heat or a pH adjustment, and then allowing it to cool or neutralizing the pH, which triggers the self-assembly into a stable gel network. nih.gov
A significant area of research involves the co-assembly of different Fmoc-amino acid derivatives or their combination with short peptides. mdpi.com This approach can lead to the formation of multicomponent gels with enhanced or novel properties compared to single-component gels. nih.govrsc.org For instance, mixing different Fmoc-amino acids can improve the mechanical strength and stability of the resulting hydrogel. scispace.com The co-assembly process relies on specific molecular recognition and intermolecular interactions between the different components, leading to a more complex and potentially more functional supramolecular structure. mdpi.com Studies have shown that the volumetric ratio between the co-assembling partners significantly influences the stability and physical characteristics of the final gel. nih.gov
The self-assembly of Fmoc-amino acid derivatives is highly sensitive to environmental triggers, most notably pH and solvent polarity. researchgate.netscilit.com A common method to induce gelation is the "pH-switch" approach, where the Fmoc-derivative is dissolved at a high pH (where it is deprotonated and soluble) and gelation is triggered by lowering the pH, which neutralizes the charge and promotes assembly. nih.govnih.gov This process results in significant structural changes as the molecules organize into fibrils. nih.govacs.org Similarly, altering the solvent polarity, for instance by adding a polar solvent like water to a solution of the gelator in an organic solvent, can induce self-assembly and gel formation. nih.govrsc.org The morphology of the resulting supramolecular structures, such as spheres, rods, or sheets, can be controlled by carefully tuning the pH and solvent composition. researchgate.netscilit.com
The following table summarizes the gelation properties of various Fmoc-amino acid derivatives under different environmental conditions.
| Fmoc-Derivative | Trigger for Gelation | Resulting Gel Type | Reference |
| Fmoc-Tryptophan | pH change | Hydrogel | nih.gov |
| Fmoc-Lysine-Fmoc | Solvent polarity change | Organogel | nih.govnih.gov |
| Fmoc-Phenylalanine | pH change to ~7.0-7.6 | Hydrogel | aalto.fi |
| Fmoc-Alanine | Basic conditions (pH 11) | Soluble, forms structures | aalto.fi |
| Fmoc-Arginine | Acidic conditions (pH 3) | Soluble, forms structures | aalto.fi |
Mechanisms of Supramolecular Organization
The formation of stable gels from LMWGs like this compound is governed by a delicate balance of specific non-covalent interactions that drive the organization of individual molecules into extended, network-forming structures.
The primary forces driving the self-assembly of Fmoc-amino acid derivatives are a combination of hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.govnih.gov
π-π Stacking : The large, aromatic fluorenyl groups of the Fmoc moiety have a strong tendency to stack on top of each other. This π-π stacking is a major driving force for the initial aggregation of the molecules and the formation of the core of the fibrillar structures. nih.govresearchgate.netnih.gov
Hydrogen Bonding : The amino acid or peptide components of the molecules form directional hydrogen bonds. These interactions, often leading to the formation of β-sheet-like arrangements, stabilize the assembly and provide specificity to the molecular packing. nih.govresearchgate.netmanchester.ac.uk The interplay between hydrogen bonding and π-π stacking is crucial; hydrogen bonds can influence the electron density of the aromatic rings, thereby strengthening the stacking interactions. rsc.orgstanford.edu
Hydrophobic Forces : In aqueous environments, the hydrophobic nature of the Fmoc group contributes significantly to the self-assembly process, as these groups are driven to aggregate to minimize their contact with water. nih.govacs.org
These non-covalent interactions work in concert to create a stable, three-dimensional network from the individual molecular components. unibo.itnih.gov
The self-assembly process typically results in the formation of long, thin nanofibers or ribbons. nih.gov These fibrils, which are supramolecular polymers held together by the non-covalent forces described above, entangle to form the three-dimensional network that constitutes the gel. nih.gov
Potential Biomedical Applications of Fmoc-Based Supramolecular Structures
The self-assembly of molecules bearing the fluorenylmethyloxycarbonyl (Fmoc) group into ordered supramolecular structures has garnered significant interest for a range of biomedical applications. beilstein-journals.org The inherent biocompatibility and biodegradability of amino acids and peptides, combined with the unique self-assembling properties imparted by the Fmoc group, make these structures prime candidates for advanced medical technologies. beilstein-journals.orgnih.gov The formation of hydrogels, three-dimensional networks capable of trapping large amounts of water, is a particularly valuable outcome of this self-assembly process. nih.gov These hydrogels can mimic the natural extracellular matrix (ECM), providing scaffolds for tissue regeneration, systems for controlled drug delivery, and platforms for biosensing. acs.orgresearchgate.netfrontiersin.org
The driving forces behind the self-assembly include π-π stacking of the aromatic Fmoc groups, alongside hydrogen bonding and hydrophobic interactions between the peptide or amino acid components. researchgate.netnih.gov This process leads to the formation of nanofibers that entangle to create a stable hydrogel network. nih.govnih.gov The versatility of this platform allows for the design of materials with tunable properties, tailored for specific biomedical challenges such as tissue engineering, drug delivery, and the development of antimicrobial agents. beilstein-journals.orgfrontiersin.org
Fmoc-based hydrogels have emerged as highly promising vehicles for controlled drug delivery. nih.govacs.org Their porous, nanofibrous structure can encapsulate therapeutic molecules, releasing them in a sustained manner. bohrium.com The mechanical properties and release kinetics can be finely tuned by altering the amino acid or peptide sequence. nih.govfrontiersin.org
Researchers have successfully incorporated various drugs into these hydrogels. For example, Fmoc-diphenylalanine (Fmoc-FF) hydrogels have been used to encapsulate the anti-inflammatory drug indomethacin. bohrium.com The release of the drug from these gels follows a biphasic profile, initially dominated by hydrogel erosion followed by a diffusion-controlled stage. bohrium.com Similarly, a biocompatible hydrogel self-assembled from a peptide containing the Arg-Gly-Asp (RGD) sequence and a hydrophobic Fmoc tail was designed to load the antiproliferative drug 5-fluorouracil. acs.org This system demonstrated sustained release and was effective in inhibiting postoperative scarring in an animal model, highlighting its potential as an implantable drug delivery system. acs.org
The chirality of the constituent peptides can also influence drug release. Studies on Fmoc-Phe₃ based hydrogels showed that gels with L-chirality released the anti-inflammatory steroid dexamethasone (B1670325) at a higher rate compared to their D-chirality counterparts. nih.gov This demonstrates the high degree of control that can be exerted over the system's properties. The injectability of these materials is another key advantage, allowing for minimally invasive administration. nih.govrsc.org
| Fmoc-Peptide System | Encapsulated Drug | Key Research Findings | Reference |
|---|---|---|---|
| Fmoc-diphenylalanine (Fmoc-FF) | Indomethacin (IDM) | Demonstrated biphasic release profile (erosion followed by diffusion). Showed excellent thixotropic response and injectability. | bohrium.com |
| Fmoc-RGD Peptide | 5-fluorouracil (5-Fu) | Achieved sustained release of 5-Fu, effectively inhibiting postoperative scarring formation in rabbit eyes. | acs.org |
| Fmoc-Phe₃ (L and D chirality) | Dexamethasone (DXM) | Drug release was influenced by peptide chirality, with L-chirality hydrogels showing higher release rates. | nih.gov |
| Fmoc-GFFG/SBE-β-CD | 10-hydroxycamptothecin (HCPT) | Hydrogel reduced drug agglomeration and prolonged retention time at the target area. | acs.org |
In tissue engineering, the goal is to repair or replace damaged tissues. Fmoc-based hydrogels provide ideal scaffolds for this purpose as they can mimic the structure and function of the native extracellular matrix, supporting cell attachment, proliferation, and differentiation. nih.govacs.orgresearchgate.net These materials are attractive for applications ranging from bone and neural tissue regeneration to creating vascular networks. nih.govacs.orgresearchgate.netrsc.org
A notable example is the use of a doubly Fmoc-protected aspartic acid that self-assembles into hydrogels suitable for bone tissue engineering. nih.gov The aspartic acid components of the hydrogel network act as nucleation sites for calcium ions, which subsequently bind phosphate (B84403) groups, promoting the formation of hydroxyapatite (B223615)—the primary mineral component of bone. nih.gov Pre-osteoblastic cells cultured on these hydrogels showed enhanced viability, proliferation, and osteogenic differentiation, confirming their potential as osteoinductive scaffolds. nih.gov
The versatility of Fmoc-peptide systems allows for the incorporation of bioactive sequences to elicit specific cellular responses. For instance, fabricating the cell-adhesive RGD sequence into a hydrogel creates a material that can actively promote cell attachment, offering significant opportunities for developing advanced biomedical scaffolds. acs.org Furthermore, the self-assembly process can be controlled within confined spaces, such as capillary tubes, to create parallel-ordered fiber networks that mimic the structure of blood vessels, supporting the adhesion and proliferation of endothelial cells. researchgate.net
| Fmoc-Based System | Target Application | Key Research Findings | Reference |
|---|---|---|---|
| Doubly Fmoc-protected Aspartic Acid | Bone Tissue Engineering | The hydrogel acts as a framework for templating calcium ions, promoting hydroxyapatite precipitation and supporting osteogenic differentiation of cells. | nih.gov |
| Fmoc-RGD Peptide | Cell-Adhesive Scaffolds | Incorporation of the RGD sequence creates a bioactive hydrogel that supports cell attachment and growth. | acs.org |
| Fmoc-amino acids (in confinement) | Vascularization | Self-assembly in capillary tubes forms parallel ordered fiber networks that mimic the ECM and support endothelial cell adhesion and proliferation. | researchgate.net |
| Fmoc-FFpY Tripeptide | Injectable Materials for Tissue Repair | Forms hydrogels in the presence of physiological saline with self-healing and thermo-responsive properties suitable for wound healing and neural tissue applications. | rsc.org |
Supramolecular chemistry provides a powerful foundation for the development of novel biosensing platforms. mdpi.com Fmoc-based self-assembling structures can be integrated into biosensors to enhance their sensitivity and selectivity. The organized nanostructures provide a high surface-area-to-volume ratio, which increases the active sensing area and improves the signal-to-noise ratio. frontiersin.org
These systems can be designed to respond to specific biological analytes, triggering a detectable signal upon interaction. For example, changes in fluorescence or other optical properties of the supramolecular assembly upon binding to a target molecule can be used for detection. mdpi.comfrontiersin.org The modular nature of Fmoc-peptides allows for the incorporation of specific recognition units and signal transducers. frontiersin.org While still an emerging area, the use of these adaptive and responsive materials holds promise for creating next-generation biosensors for detecting a wide range of biologically relevant molecules, from small ions to large proteins and nucleic acids. mdpi.comfrontiersin.org
Applications in Medicinal Chemistry Research
Development of Enzyme Inhibitors and Biologically Active Conjugates
The structure of 4-N-Fmoc-amino-cyclohexanone is particularly suited for the development of enzyme inhibitors and complex biologically active molecules. The Fmoc protecting group itself bears a structural resemblance to known inhibitors of certain enzymes, which can contribute to the biological activity of its derivatives. nih.gov
Research has shown that amino acid analogues protected with an Fmoc group can act as selective inhibitors of butyrylcholinesterase (BChE), an enzyme whose activity is elevated in patients with Alzheimer's disease. nih.gov Studies identified that Fmoc-protected leucine, lysine, and tryptophan were effective BChE inhibitors, with the Fmoc group being a key contributor to the inhibition. nih.gov This suggests that this compound could serve as a scaffold for developing new, potent, and selective BChE inhibitors. nih.gov
Furthermore, the core structure is instrumental in constructing biologically active conjugates. A closely related compound, trans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid (Fmoc-AMCHC), is utilized as a linker in the solid-phase synthesis of antibody-drug conjugates (ADCs). iris-biotech.de This linker is a component of several ADCs, highlighting the utility of the Fmoc-protected aminocyclohexane scaffold in linking potent drugs to antibodies for targeted delivery. iris-biotech.de The ketone functionality on this compound offers an alternative reactive handle for conjugation compared to the carboxylic acid on Fmoc-AMCHC.
| Fmoc-Amino Acid Analog | Target Enzyme | Significance in Research | Reference |
| Fmoc-tryptophan | Butyrylcholinesterase (BChE) | Identified as a selective inhibitor; the Fmoc group is crucial for inhibitory activity. | nih.gov |
| Fmoc-leucine | Butyrylcholinesterase (BChE) | Demonstrated selective inhibition, establishing Fmoc-amino acids as a promising scaffold. | nih.gov |
| Fmoc-lysine | Butyrylcholinesterase (BChE) | Showed selective inhibition of BChE over acetylcholinesterase (AChE). | nih.gov |
Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)
This compound is classified as a key pharmaceutical intermediate and a building block for more complex molecules, such as protein degraders. calpaclab.comamadischem.com Its role as an intermediate is critical in multi-step syntheses of potential drug candidates. The Fmoc group provides robust protection for the amino functionality, which is stable under various reaction conditions but can be readily removed with a mild base like piperidine (B6355638), a standard procedure in solid-phase peptide synthesis. nih.govnih.gov
The presence of the ketone group provides a site for a wide array of chemical transformations, such as reductive amination, Wittig reactions, or aldol (B89426) condensations, allowing for the extension and diversification of the molecular structure. This dual functionality makes it a versatile intermediate for constructing novel chemical entities. The quality and purity of intermediates like this compound are paramount in the pharmaceutical industry, as they directly impact the quality and safety of the final Active Pharmaceutical Ingredient (API). nih.gov
Role in Drug Discovery and Design
In drug discovery and design, this compound serves as a valuable scaffold. A scaffold is a core molecular structure upon which new derivatives are built to explore chemical space and identify compounds with desired biological activity. The rigid, three-dimensional structure of the cyclohexanone (B45756) ring is a desirable feature in drug design, as it can help to properly orient functional groups for optimal interaction with a biological target. nih.gov
Researchers can utilize this compound to generate libraries of diverse molecules for high-throughput screening. By reacting the ketone and, after deprotection, the amine with various reagents, a multitude of derivatives can be synthesized from a single starting scaffold. This approach is fundamental to modern drug discovery. The proven success of other cyclohexane-based compounds as potent enzyme inhibitors, such as those targeting 4-hydroxyphenylpyruvate dioxygenase (HPPD), further validates the utility of the cyclohexane (B81311) core in designing new therapeutic agents. nih.gov
Incorporation into Fluorescent Amino Acids for Biochemical Probes
The development of unnatural amino acids that carry fluorescent reporters is a powerful strategy for creating biochemical probes to study dynamic biological processes like protein-protein interactions. nih.gov The Fmoc-protected nature of this compound makes it an ideal candidate for incorporation into such systems.
The Fmoc group allows the molecule to be used directly in standard solid-phase peptide synthesis (SPPS), enabling its insertion at specific sites within a peptide sequence. nih.gov While the aminocyclohexanone moiety itself is not fluorescent, the ketone handle provides a specific site for the subsequent attachment of a fluorophore. This strategy allows for the precise placement of a fluorescent probe within a peptide. Such probes can be designed to change their fluorescence properties upon binding to a target protein, providing a clear signal of the interaction. nih.gov The general methodology for creating novel fluorescent amino acids often involves the use of a core structure that can be easily functionalized, a role for which this compound is well-suited. nih.gov
Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Enantiomeric Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 4-N-Fmoc-amino-cyclohexanone. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the molecular framework.
¹H NMR: The proton spectrum would exhibit characteristic signals corresponding to the distinct chemical environments of the protons. The aromatic protons of the fluorenyl group typically appear as a series of multiplets in the downfield region (approximately 7.2-7.8 ppm). The protons of the cyclohexanone (B45756) ring would be found in the more shielded aliphatic region (typically 1.5-3.0 ppm), with their specific chemical shifts and coupling patterns revealing their axial or equatorial positions and their proximity to the carbonyl and amino groups. Protons on the carbon bearing the amine (the α-proton) and the methylene (B1212753) protons of the Fmoc group would also have distinct signals.
¹³C NMR: The carbon spectrum provides complementary information, showing distinct signals for the carbonyl carbon of the cyclohexanone ring (around 208-212 ppm), the carbonyl of the Fmoc carbamate, and the numerous aromatic and aliphatic carbons throughout the molecule.
For determining enantiomeric purity, specialized NMR techniques are required. In the presence of a chiral solvating agent or a chiral shift reagent, the NMR signals of the two enantiomers can be resolved, allowing for their relative integration and the calculation of enantiomeric excess (e.e.).
Table 1: Expected ¹H NMR Spectral Regions for this compound This table is based on typical chemical shifts for the constituent functional groups.
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic (Fmoc) | 7.2 - 7.8 | Multiplets |
| CH (Fmoc) | ~4.2 | Triplet |
| CH₂ (Fmoc) | ~4.4 | Doublet |
| CH (α to NH) | ~3.5 - 4.0 | Multiplet |
| CH₂ (Cyclohexanone) | 1.5 - 3.0 | Multiplets |
| NH (Amide) | ~5.0 - 6.0 | Broad Singlet / Doublet |
Mass Spectrometry (MS) for Compound Identification and Purity Assessment
Mass spectrometry is a powerful technique used to confirm the molecular weight and assess the purity of this compound. The molecular formula for this compound is C₂₁H₂₁NO₃, corresponding to a molecular weight of approximately 347.40 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
Electrospray ionization (ESI) is a common technique for this type of molecule, and the mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 348.4. Other adducts, such as with sodium [M+Na]⁺, may also be observed. Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by analyzing the fragmentation patterns. A characteristic fragmentation would be the loss of the dibenzofulvene group (a mass of 166) resulting from the cleavage of the Fmoc group.
Chromatographic Techniques (e.g., HPLC) for Purity and Separation
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the chemical purity of Fmoc-protected amino acids. epa.gov
Reversed-Phase HPLC (RP-HPLC): This is the most common mode used for purity analysis. A C18 stationary phase is typically employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, often with an acid modifier such as trifluoroacetic acid (TFA). The purity of this compound is determined by integrating the area of its corresponding peak and comparing it to the total area of all peaks in the chromatogram.
Chiral HPLC: To separate the enantiomers of this compound and determine its enantiomeric purity, chiral stationary phases (CSPs) are necessary. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) have proven highly effective for the resolution of a wide range of Fmoc-amino acids. The choice of mobile phase (normal-phase, polar organic, or reversed-phase) is optimized to achieve baseline separation of the enantiomeric peaks.
Table 2: General Conditions for Chiral HPLC Separation of Fmoc-Amino Acids These are representative conditions and would require optimization for this compound.
| Parameter | Typical Conditions |
| Column | Polysaccharide-based CSP (e.g., Lux Cellulose-2, Chirobiotic T) |
| Mobile Phase | Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) (Reversed Phase) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm or 265 nm |
| Temperature | Ambient |
Spectroscopic Methods for Supramolecular Studies (e.g., FTIR, UV-Vis, Fluorescence, CD, VCD)
The Fmoc group is well-known for its ability to drive the self-assembly of molecules into supramolecular structures, primarily through π–π stacking interactions between the aromatic fluorenyl rings. Spectroscopic methods are vital for investigating these non-covalent aggregation phenomena.
FTIR Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to probe the hydrogen-bonding interactions that stabilize supramolecular assemblies. In the case of Fmoc-amino acid derivatives, characteristic shifts in the amide I (C=O stretch, ~1600–1700 cm⁻¹) and N-H stretch regions can indicate the formation of ordered structures like β-sheets.
UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) absorption spectroscopy is sensitive to the electronic environment of the Fmoc chromophore. Upon aggregation, changes in the absorption spectrum, such as a shift in the maximum absorption wavelength (λmax) or a change in molar absorptivity, can indicate π–π stacking interactions. The Fmoc group has characteristic absorption maxima around 265 nm and 301 nm.
Fluorescence Spectroscopy: The fluorenyl group is inherently fluorescent. The self-assembly of Fmoc-containing molecules often leads to changes in fluorescence emission, such as quenching or excimer formation, which can be used to monitor the aggregation process and determine critical aggregation concentrations.
Table 3: Spectroscopic Signatures of the Fmoc Group for Supramolecular Studies
| Technique | Typical Signal / Feature | Information Gained |
| UV-Vis | Absorption maxima at ~265 nm, ~301 nm | π–π stacking, aggregation |
| FTIR | Amide I (C=O stretch), N-H stretch | Hydrogen bonding, secondary structure |
| Fluorescence | Emission changes upon aggregation | Self-assembly, critical aggregation concentration |
| CD / VCD | Characteristic Cotton effects | Chiral ordering, supramolecular helicity |
Future Research Directions and Emerging Applications
Novel Synthetic Methodologies for Enhanced Stereocontrol and Efficiency
The development of synthetic routes to 4-N-Fmoc-amino-cyclohexanone with high stereocontrol and efficiency is paramount for its broader application. Current synthetic approaches often result in mixtures of stereoisomers, necessitating challenging purification steps. Future research is anticipated to focus on asymmetric synthesis methodologies that can selectively yield specific cis/trans isomers of the aminocyclohexanone ring.
Promising strategies include the use of chiral catalysts and auxiliaries to direct the stereochemical outcome of key reaction steps. For instance, asymmetric reductive amination of 1,4-cyclohexanedione or related precursors could provide a direct route to enantiomerically pure aminocyclohexanones. Furthermore, enzymatic resolutions and desymmetrization approaches could be explored to separate or selectively produce the desired stereoisomer.
A comparative overview of potential synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Synthetic Strategies for this compound
| Methodology | Potential Advantages | Key Challenges |
|---|---|---|
| Asymmetric Reductive Amination | Direct route to chiral aminocyclohexanones, high potential for stereocontrol. | Catalyst development, optimization of reaction conditions. |
| Enzymatic Resolution | High enantioselectivity, mild reaction conditions. | Enzyme stability and availability, separation of enantiomers. |
| Chiral Auxiliary-Mediated Synthesis | Well-established methods, predictable stereochemical outcomes. | Stoichiometric use of chiral auxiliaries, additional synthetic steps for attachment and removal. |
Exploration of New Biological and Medicinal Applications
The incorporation of unnatural amino acids into peptides is a well-established strategy in medicinal chemistry to enhance their therapeutic properties. The rigid cyclic structure of 4-amino-cyclohexanone can impart conformational constraints on peptide backbones, leading to increased stability against enzymatic degradation, improved receptor binding affinity, and enhanced bioavailability.
Future research in this area will likely focus on incorporating this compound into peptidomimetics to target a variety of diseases. As a building block, it can be used to create novel peptide-based drugs with improved pharmacokinetic profiles. nih.gov Potential therapeutic areas include oncology, infectious diseases, and metabolic disorders. The cyclohexanone (B45756) moiety also offers a site for further chemical modification, allowing for the attachment of imaging agents, drug payloads, or other functional groups to create theranostic agents or targeted drug delivery systems.
Furthermore, the exploration of the inherent biological activity of this compound and its simple derivatives is a nascent field. Screening this compound against various biological targets could reveal novel pharmacological activities, independent of its use as a peptide building block.
Advanced Materials Science Applications beyond Gels
The self-assembling properties of Fmoc-amino acids are well-documented, primarily leading to the formation of hydrogels. However, the unique cyclic and non-planar structure of the aminocyclohexanone moiety in this compound could direct self-assembly towards novel supramolecular architectures beyond simple fibrillar networks.
Future research could investigate the self-assembly of this compound under various conditions (e.g., solvent, pH, temperature) to create new materials with tailored properties. The rigid cyclohexanone ring may disrupt the typical β-sheet formation observed in many Fmoc-peptide assemblies, potentially leading to the formation of nanotubes, nanoribbons, or other complex nanostructures. These materials could find applications in areas such as:
Organic Electronics: The ordered stacking of the aromatic Fmoc groups could create pathways for charge transport, making these materials candidates for use in organic semiconductors or sensors.
Biocatalysis: The defined cavities and surfaces of self-assembled nanostructures could be used to immobilize enzymes, creating reusable and more stable biocatalytic systems.
Templated Synthesis: The self-assembled structures could serve as templates for the synthesis of inorganic nanomaterials with controlled morphologies.
The potential for creating these advanced materials hinges on understanding and controlling the interplay between the π-π stacking of the Fmoc groups and the steric constraints imposed by the cyclohexanone ring.
Computational Studies and Molecular Modeling of Fmoc-Protected Aminocyclohexane Systems
Computational studies and molecular modeling will be instrumental in guiding the future development and application of this compound. Molecular dynamics (MD) simulations can provide valuable insights into the conformational preferences of the aminocyclohexane ring and how these are influenced by the Fmoc protecting group and solvent interactions. researchgate.netsemanticscholar.org
These simulations can be used to predict the most stable chair and boat conformations of the molecule and to understand the energetic barriers between them. This information is crucial for designing peptides with specific three-dimensional structures.
Furthermore, computational modeling can be employed to simulate the self-assembly process of this compound. nih.govresearchgate.netrsc.orgrsc.org By modeling the non-covalent interactions, such as π-π stacking and hydrogen bonding, researchers can predict the likely supramolecular structures that will form under different conditions. This predictive capability can accelerate the discovery of new materials with desired properties and reduce the need for extensive experimental screening.
Coarse-grained and all-atom MD simulations can help to elucidate the mechanism of fibril and other nanostructure formation, providing a molecular-level understanding that is essential for the rational design of novel biomaterials. rsc.orgrsc.org
Q & A
Q. What are the optimal synthetic routes for preparing 4-N-Fmoc-amino-cyclohexanone with high purity?
- Methodological Answer : The synthesis typically involves Fmoc protection of the amino group on cyclohexanone derivatives. Key steps include:
- Fmoc Protection : Use Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) under mild basic conditions (e.g., NaHCO₃) to protect the amine group .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
- Validation : Monitor reaction progress via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) and confirm structure by H NMR (characteristic Fmoc aromatic protons at δ 7.3–7.8 ppm) .
Q. How can researchers verify the stability of this compound under standard storage conditions?
- Methodological Answer :
- Stability Testing : Store samples at -20°C (lyophilized) or 4°C (solution in DMF/DMSO) and assess degradation over 1–3 months via HPLC (C18 column, acetonitrile/water gradient). Degradation products (e.g., free amine or cyclohexanone) indicate hydrolysis of the Fmoc group .
- Moisture Sensitivity : Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O) during storage .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H/C NMR identifies Fmoc group integrity and cyclohexanone backbone conformation. For example, the carbonyl resonance (C=O) appears at ~205 ppm in C NMR .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 365.43 for C₂₃H₂₇NO₄) .
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (Fmoc aromatic C-C) validate functional groups .
Advanced Research Questions
Q. How can researchers address unexpected coupling inefficiencies during solid-phase synthesis using this compound?
- Methodological Answer :
- Steric Hindrance : The cyclohexanone ring may hinder coupling. Optimize using:
- Activating Agents : HATU or PyBOP (vs. HOBt/DIC) to enhance reaction kinetics .
- Extended Reaction Times : 2–4 hours at room temperature in DMF .
- Side Reactions : Monitor for Fmoc deprotection (via UV absorbance at 301 nm) and adjust piperidine concentration (20% in DMF) .
Q. What strategies resolve contradictions in reported solubility data for this compound?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO (high), THF (moderate), and water (insoluble) using dynamic light scattering (DLS) to detect aggregates .
- Temperature Effects : Measure solubility at 25°C vs. 40°C; entropy-driven dissolution in polar aprotic solvents may explain discrepancies .
Q. How can computational modeling predict the conformational flexibility of this compound in peptide mimetics?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate cyclohexanone ring puckering (chair vs. boat conformers) in AMBER or GROMACS .
- Docking Studies : Use AutoDock Vina to assess interactions with enzymes (e.g., aminotransferases) by modeling the Fmoc group as a hydrophobic anchor .
Key Research Challenges
- Purification Complexity : Co-elution of Fmoc byproducts requires advanced chromatographic methods (e.g., reverse-phase HPLC) .
- Stability in Aqueous Media : Hydrolysis of the Fmoc group limits applications in biological buffers; consider alternative protecting groups (e.g., Boc) for aqueous workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
